molecular formula C24H32N2O B10891854 1-[(2-Methoxyphenyl)methyl]-4-(4-phenylcyclohexyl)piperazine

1-[(2-Methoxyphenyl)methyl]-4-(4-phenylcyclohexyl)piperazine

Cat. No.: B10891854
M. Wt: 364.5 g/mol
InChI Key: PHVLTBORIWSJKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxybenzyl)-4-(4-phenylcyclohexyl)piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxybenzyl)-4-(4-phenylcyclohexyl)piperazine typically involves multi-step organic reactions. One common method includes the alkylation of piperazine with 2-methoxybenzyl chloride, followed by the introduction of the 4-phenylcyclohexyl group through a Friedel-Crafts alkylation reaction. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent production quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxybenzyl)-4-(4-phenylcyclohexyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The phenylcyclohexyl group can be reduced to a cyclohexyl group using hydrogenation techniques.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, replacing the methoxy group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of 1-(2-hydroxybenzyl)-4-(4-phenylcyclohexyl)piperazine.

    Reduction: Formation of 1-(2-methoxybenzyl)-4-cyclohexylpiperazine.

    Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Methoxybenzyl)-4-(4-phenylcyclohexyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-(2-methoxybenzyl)-4-(4-phenylcyclohexyl)piperazine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The methoxybenzyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

    1-Benzylpiperazine: A simpler analog with a benzyl group instead of the methoxybenzyl and phenylcyclohexyl groups.

    4-Phenylpiperazine: Lacks the methoxybenzyl group, making it less complex.

    1-(2-Hydroxybenzyl)-4-(4-phenylcyclohexyl)piperazine: An oxidized derivative of the target compound.

Uniqueness: 1-(2-Methoxybenzyl)-4-(4-phenylcyclohexyl)piperazine stands out due to its dual substitution on the piperazine ring, which imparts unique chemical and biological properties. The presence of both the methoxybenzyl and phenylcyclohexyl groups enhances its versatility in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H32N2O

Molecular Weight

364.5 g/mol

IUPAC Name

1-[(2-methoxyphenyl)methyl]-4-(4-phenylcyclohexyl)piperazine

InChI

InChI=1S/C24H32N2O/c1-27-24-10-6-5-9-22(24)19-25-15-17-26(18-16-25)23-13-11-21(12-14-23)20-7-3-2-4-8-20/h2-10,21,23H,11-19H2,1H3

InChI Key

PHVLTBORIWSJKL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.